![molecular formula C22H18ClFN2O3S B2889393 6-氨基-2-{[(4-氯苯基)硫烷基]甲基}-5-氰基-4-(4-氟苯基)-4H-吡喃-3-羧酸乙酯 CAS No. 478260-23-0](/img/structure/B2889393.png)

6-氨基-2-{[(4-氯苯基)硫烷基]甲基}-5-氰基-4-(4-氟苯基)-4H-吡喃-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

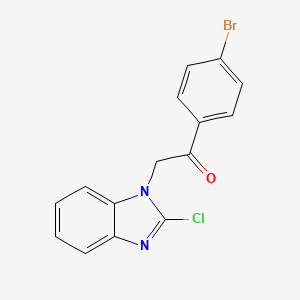

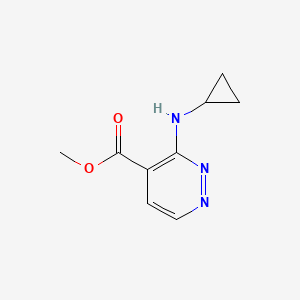

This compound is a chemical derivative of the pyran family . It is a complex organic molecule with multiple functional groups, including an amino group, a cyano group, and a carboxylate ester . It also contains a sulfanyl group attached to a 4-chlorophenyl ring .

Synthesis Analysis

The synthesis of this compound or its derivatives could involve several steps, including reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . These reactions can lead to the formation of new pyrano[2,3-d]pyrimidine derivatives . Further acylation and intramolecular cyclization with reagents like carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride can result in the formation of the corresponding bicyclic pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to the presence of reactive functional groups . For example, the primary amino group and the cyano group can act as electrophilic and nucleophilic sites, respectively . This allows the compound to be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .科学研究应用

缓蚀

吡喃衍生物(包括密切相关的化合物)的一个重要应用是缓蚀。这些化合物已被合成和表征,证明了对硫酸溶液中低碳钢具有有效的缓蚀缓解性能。它们的抑制效率随着浓度的增加而增加,达到较高的保护水平。该研究采用失重法、电化学测量和表面分析技术,如 SEM-EDS、XRD 和 AFM,表明这些衍生物通过吸附机制作为混合型抑制剂。量子化学和分子动力学模拟支持了这些发现,表明与铁表面的强结合能对其抑制作用至关重要 (Saranya 等人,2020)。

抗菌和抗癌活性

另一个应用领域是开发抗菌和抗癌剂。由相关吡喃化合物合成的新型吡唑衍生物显示出显着的体外抗菌和抗癌活性。与标准药物多柔比星相比,其中一些化合物表现出更高的抗癌活性,并对各种细菌和真菌菌株表现出良好至极好的抗菌功效。这突出了吡喃衍生物在开发新治疗剂方面的潜力 (Hafez 等人,2016)。

催化和化学合成

吡喃衍生物也已被用于催化和化学合成中,展示了这些化合物在促进各种化学反应中的多功能性和反应性。例如,一项研究概述了使用五氟苯基铵三氟甲磺酸盐 (PFPAT) 催化吡喃乙羧酸酯衍生物与香豆素-3-羧酸缩合。这种无溶剂合成在绿色条件下实现了高产率,表明该化合物在促进环保化学过程中发挥的作用 (Ghashang 等人,2013)。

晶体结构分析

此外,类似吡喃衍生物的晶体结构分析提供了对其分子排列和相互作用的见解。一项研究详细描述了密切相关化合物的晶体结构,突出了其三斜晶系空间群和晶格内的稳定相互作用。这些发现对于理解分子的性质至关重要,这些性质促进了该化合物在各个领域的应用 (Kumar 等人,2018)。

未来方向

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It has been synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, which suggests that it could interact with its targets through these functional groups .

Biochemical Pathways

It’s worth noting that pyrano[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been shown to demonstrate a variety of biological activities such as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities demonstrated by related compounds, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O3S/c1-2-28-22(27)20-18(12-30-16-9-5-14(23)6-10-16)29-21(26)17(11-25)19(20)13-3-7-15(24)8-4-13/h3-10,19H,2,12,26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVZLIUTPIITNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)

![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)

![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)

![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)

![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889327.png)

![2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2889329.png)

![2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2889331.png)